1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

Description

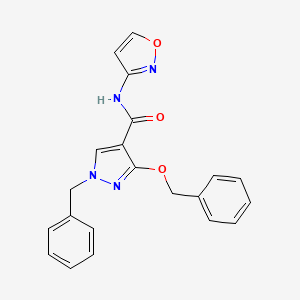

1-Benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by dual benzyl substituents at positions 1 and 3 of the pyrazole ring and an isoxazole-3-yl group attached via the carboxamide moiety.

Properties

IUPAC Name |

1-benzyl-N-(1,2-oxazol-3-yl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-20(22-19-11-12-28-24-19)18-14-25(13-16-7-3-1-4-8-16)23-21(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCSHLCKFPZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NOC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. Notably, it has been studied as a potential inhibitor of the MAPK signaling pathway, which plays a crucial role in cell proliferation and survival.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit MEK (Mitogen-Activated Protein Kinase) with an IC50 value of 91 nM, demonstrating its potential as an anticancer agent against various cancer cell lines, including A549 lung cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against various bacterial and fungal strains, making them candidates for further investigation in infectious disease management .

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and isoxazole moieties significantly influence the biological activity of pyrazole derivatives. Compounds with specific substitutions tend to exhibit enhanced potency against targeted enzymes and receptors involved in cancer and inflammation.

Comparison with Similar Compounds

Compound 4b : 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₇H₁₁N₃O₄ (MW: 321.29 g/mol)

- Substituents : N1-benzoyl, C3-nitro-phenyl, and a formyl group at C3.

- Spectroscopy: IR shows C=O stretch at 1633 cm⁻¹ (formyl) and 1603 cm⁻¹ (benzoyl), while the nitro group exhibits a strong Ar-NO₂ stretch at 1348 cm⁻¹ .

Compound 4c : 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Target Compound : 1-Benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

- Substituents : N1-benzyl, C3-benzyloxy, and N-(isoxazol-3-yl)-carboxamide.

- Key Contrasts :

Variations in the Carboxamide Substituent

Compound from : 1-Benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

- Molecular Formula : C₂₅H₂₂FN₃O₂ (MW: 415.5 g/mol)

- Substituents : N-(4-fluorobenzyl) instead of N-(isoxazol-3-yl).

Compound from : 5-(1,3-Benzodioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazole carboxamide

- Molecular Formula : C₂₂H₁₈N₄O₄ (MW: 402.4 g/mol)

- Substituents : Benzodioxol and 4-methylbenzyl groups.

- Implications : The benzodioxol group may improve metabolic stability compared to simple benzyl substituents, while the methylbenzyl group adds hydrophobicity .

Structural and Functional Implications

Spectroscopic and Analytical Comparisons

- The target compound’s lack of a formyl group (vs. 4b/4c) eliminates aldehyde-related reactivity, favoring carboxamide stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.